N-[(2-aminocyclopentyl)methyl]methanesulfonamide
Description
N-[(2-Aminocyclopentyl)methyl]methanesulfonamide (CAS: 1803611-87-1) is a sulfonamide derivative featuring a cyclopentylamine core linked to a methanesulfonyl group via a methyl bridge. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 228.74 g/mol (as the hydrochloride salt) . The hydrochloride salt form (listed as temporarily out of stock) suggests enhanced solubility for industrial synthesis .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[(2-aminocyclopentyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-6-3-2-4-7(6)8/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
ATCOOJGABYXGAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-aminocyclopentyl)methyl]methanesulfonamide typically involves the reaction of 2-aminocyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminocyclopentyl)methyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[(2-aminocyclopentyl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N-[(2-aminocyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Sulfonamide derivatives vary significantly in biological activity and reactivity based on substituents. Key structural analogues include:
Key Observations :
- Ring Size Effects : Cyclopentyl (5-membered) vs. cyclohexyl (6-membered) substituents (e.g., vs. 10) influence steric bulk and solubility. Smaller rings may enhance conformational rigidity .
- Aromatic vs. Aliphatic Substituents: N-(2-Aminophenyl)methanesulfonamide (aromatic) vs. the target compound (aliphatic cyclopentyl) may exhibit divergent reactivity in electrophilic substitutions.
Reactivity and Stability
- Acidic Protons : Methanesulfonamide methyl protons in reduced reaction efficiency (43% yield) due to undesired side reactions, a drawback avoided in compounds lacking acidic protons (e.g., cyclohexyl derivatives in ) .
- Salt Forms : The hydrochloride salt of the target compound () likely improves stability and solubility compared to neutral sulfonamides .
Biological Activity
N-[(2-aminocyclopentyl)methyl]methanesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 228.74 g/mol. The compound features a methanesulfonamide group attached to a cyclopentyl amine, which is significant for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors within biological systems. The sulfonamide moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes and inhibit their functions. This inhibition disrupts essential biochemical pathways, which can lead to therapeutic effects in various conditions.
Biological Activity
Research indicates that this compound exhibits notable pharmacological activities, including:
- Antimicrobial Effects : Investigated for its potential as an antibiotic agent against bacterial infections.
- Anti-inflammatory Properties : Explored for its role in modulating inflammatory pathways.
- Enzyme Inhibition : Studied for its capacity to inhibit specific enzymes involved in crucial metabolic processes.
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound showed promising results against Gram-positive bacteria, indicating its potential as a therapeutic agent for bacterial infections .
- Enzyme Interaction Studies : Preliminary investigations revealed that this compound could effectively inhibit certain key enzymes involved in metabolic pathways, suggesting its utility in biochemical assays .
Data Tables
The following table summarizes the comparative biological activity of this compound with similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| N-(3-Aminocyclopentyl)methanesulfonamide | High | Yes | Moderate |
| Methanesulfonamide | Low | No | Low |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Its applications extend beyond medicinal chemistry into areas such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
